N-cyclobutyl-4-ethylaniline
Overview
Description
N-cyclobutyl-4-ethylaniline is an organic compound with the molecular formula C12H17N It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group and the benzene ring is substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutyl-4-ethylaniline can be synthesized through a multi-step process involving the formation of the cyclobutyl group and its subsequent attachment to the aniline nitrogen. One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with cyclobutyl bromide under basic conditions. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-4-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclobutyl-4-ethylcyclohexylamine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Cyclobutyl-4-ethylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-cyclobutyl-4-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
N-cyclobutyl-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-cyclobutyl-4-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
N-cyclobutyl-4-isopropylaniline: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: N-cyclobutyl-4-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group provides rigidity to the molecule, while the ethyl group influences its reactivity and solubility. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-cyclobutyl-4-ethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-6-8-12(9-7-10)13-11-4-3-5-11/h6-9,11,13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCZHARNUPHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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